(S)-(+)-5-(1-(Acetoxy)-1-methylethyl)-2-methyl-2-cyclohexen-1-one
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Overview
Description
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate is an organic compound with the molecular formula C12H18O3. It is known for its unique structure, which includes a cyclohexenone ring substituted with a methyl group and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate typically involves the reaction of 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired acetate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the hydration of turpentine to form the intermediate terpene diol, followed by dehydration and esterification to produce the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may participate in further biochemical reactions. The cyclohexenone ring can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propanoic acid
- 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol
- 8-Acetoxycarvotanacetone
Uniqueness
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate is unique due to its specific structural features, such as the acetate ester group and the substituted cyclohexenone ring.
Properties
CAS No. |
56691-69-1 |
---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-[(1R)-4-methyl-5-oxocyclohex-3-en-1-yl]propan-2-yl acetate |
InChI |
InChI=1S/C12H18O3/c1-8-5-6-10(7-11(8)14)12(3,4)15-9(2)13/h5,10H,6-7H2,1-4H3/t10-/m1/s1 |
InChI Key |
FTCAQUBXEGKQTD-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1=O)C(C)(C)OC(=O)C |
Canonical SMILES |
CC1=CCC(CC1=O)C(C)(C)OC(=O)C |
Origin of Product |
United States |
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